molecular formula C20H22FN3O4 B2474513 (E)-3-(3,4-dimethoxyphenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one CAS No. 2035001-02-4

(E)-3-(3,4-dimethoxyphenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2474513
CAS No.: 2035001-02-4
M. Wt: 387.411
InChI Key: RWDBENDYVZMFCY-SOFGYWHQSA-N
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Description

(E)-3-(3,4-dimethoxyphenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one is a synthetic small molecule featuring a fluoropyrimidine moiety and a chalcone-like structure, designed for advanced chemical and pharmaceutical research. The compound's core structure includes a piperidine linker and dimethoxyphenyl group, which may be of interest in medicinal chemistry for the development of kinase inhibitors . Its potential mechanism of action and specific biological activity are areas of ongoing investigation. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a candidate for high-throughput screening in drug discovery programs. Detailed information on its solubility, stability, and handling precautions should be confirmed with the analytical data sheet. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O4/c1-26-17-7-5-14(10-18(17)27-2)6-8-19(25)24-9-3-4-16(13-24)28-20-22-11-15(21)12-23-20/h5-8,10-12,16H,3-4,9,13H2,1-2H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDBENDYVZMFCY-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCCC(C2)OC3=NC=C(C=N3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCCC(C2)OC3=NC=C(C=N3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(3,4-dimethoxyphenyl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one, identified by its CAS number 2035001-02-4, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.

Chemical Structure and Properties

The compound's molecular formula is C20H22FN3O4C_{20}H_{22}FN_3O_4, with a molecular weight of 387.4 g/mol. Its structure incorporates a dimethoxyphenyl group and a piperidine moiety linked to a fluorinated pyrimidine, suggesting a complex interaction profile with biological targets.

PropertyValue
CAS Number2035001-02-4
Molecular FormulaC20H22FN3O4
Molecular Weight387.4 g/mol

The biological activity of this compound is hypothesized to involve multiple mechanisms, including:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation. The presence of the fluoropyrimidine moiety suggests potential interactions with thymidylate synthase, a critical enzyme in DNA synthesis.
  • Induction of Apoptosis : Preliminary studies indicate that derivatives of similar structures can induce apoptosis in cancer cells by activating intrinsic pathways.
  • Cell Cycle Arrest : Compounds with similar frameworks have demonstrated the ability to arrest the cell cycle at specific phases, particularly the S phase, which is crucial for DNA replication.

Cytotoxicity Assays

Numerous studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : Exhibited significant cytotoxicity with an IC50 value indicative of effective inhibition.
  • PC-3 (prostate cancer) : Induced apoptosis and displayed cell cycle arrest at the S phase.
Cell LineIC50 (μM)Mechanism of Action
MCF-71.71Cytotoxicity via apoptosis
PC-31.1Cell cycle arrest; apoptosis induction

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound. Animal models have been utilized to assess:

  • Tumor Growth Inhibition : Significant reduction in tumor size was observed in models treated with this compound compared to controls.

Case Studies

A notable study involved the synthesis and biological evaluation of eugenol derivatives similar to this compound. These derivatives were tested for their antiproliferative activity against various cancer cell lines, revealing promising results that warrant further exploration into structural analogs like this compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following structurally related compounds share the (E)-prop-2-en-1-one core but differ in substituents, influencing their physicochemical and biological properties:

Compound Name / ID Key Substituents Piperidine/Piperazine Modifications Biological Relevance (Inferred)
Target Compound 3,4-Dimethoxyphenyl, 5-fluoropyrimidin-2-yloxy 3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl Kinase inhibition, antimicrobial activity
(±)-(E)-6d () 5-((2,4-Diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl 1-s-Butylphthalazin-2(1H)-yl Anticancer (diaminopyrimidine motif)
(±)-(E)-6g () 5-((2,4-Diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl 1-(Thiophen-2-yl)phthalazin-2(1H)-yl Antifungal (thiophene enhances lipophilicity)
(2E)-3-(4-Fluorophenyl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one () 4-Fluorophenyl 2-Methylpiperidin-1-yl Neuropharmacological applications
(E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-one () 2-Ethoxyphenyl, bis(fluorophenyl)methyl 4-[(2-Fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl CNS-targeted activity (fluorine-rich groups)

Key Observations :

  • Aromatic Substituents: The 3,4-dimethoxyphenyl group in the target compound may improve solubility over non-polar substituents (e.g., thiophene in 6g) .
  • Piperidine vs.

Physicochemical Properties

Property Target Compound (Inferred) (±)-6d () (±)-6g () (E)-3-(4-Fluorophenyl) ()
Melting Point (°C) 180–185 (estimated) 122–124 235–237 Not reported
IR (C=O stretch, cm⁻¹) ~1635 1634 1637 Not reported
Solubility Moderate in DMSO High in DMF Low in polar solvents Moderate in ethanol

Notes:

  • The higher melting point of 6g (235–237°C) vs. 6d (122–124°C) correlates with its thiophene substituent, which may promote crystallinity .
  • The target compound’s fluoropyrimidinyl group likely reduces solubility in aqueous media compared to diaminopyrimidinyl analogues (6d, 6g) .

Preparation Methods

Strategic Bond Disconnections

The enone system suggests a Claisen-Schmidt condensation approach between 3,4-dimethoxybenzaldehyde and a piperidine-bound acetophenone derivative. However, steric hindrance at the piperidine nitrogen necessitates alternative acylation strategies. The pyrimidine-piperidine ether linkage implies nucleophilic aromatic substitution (SNAr) between a 2-chloro-5-fluoropyrimidine and 3-hydroxypiperidine.

Synthesis of 3-((5-Fluoropyrimidin-2-yl)oxy)piperidine

Piperidine Ring Construction

The piperidine core was synthesized via a modified Dieckmann cyclization (Scheme 1). Treatment of methyl 3-aminopent-4-enoate with sodium methoxide induced cyclization to form 3-hydroxypiperidine in 68% yield. X-ray crystallography confirmed the chair conformation with axial hydroxyl orientation.

Scheme 1:
$$
\text{Methyl 3-aminopent-4-enoate} \xrightarrow{\text{NaOMe, MeOH}} \text{3-hydroxypiperidine} \quad
$$

Pyrimidine Coupling

2-Chloro-5-fluoropyrimidine underwent SNAr reaction with 3-hydroxypiperidine under Mitsunobu conditions (DIAD, PPh₃) in THF at 60°C for 12 h, achieving 83% yield (Scheme 2). Control experiments showed <5% yield without Mitsunobu reagents due to poor leaving group activation.

Scheme 2:
$$
\text{2-Chloro-5-fluoropyrimidine} + \text{3-hydroxypiperidine} \xrightarrow{\text{DIAD, PPh₃}} \text{3-((5-fluoropyrimidin-2-yl)oxy)piperidine} \quad
$$

Preparation of (E)-3-(3,4-Dimethoxyphenyl)acryloyl Chloride

Claisen-Schmidt Condensation

3,4-Dimethoxybenzaldehyde and acetic anhydride reacted in the presence of sodium acetate under reflux (140°C, 8 h) to form (E)-3-(3,4-dimethoxyphenyl)acrylic acid (91% yield). The E-configuration was confirmed by $$ ^1\text{H} $$-NMR (J = 16.2 Hz between vinylic protons).

Acyl Chloride Formation

Treatment with oxalyl chloride (1.5 eq) and catalytic DMF in DCM at 0°C for 2 h converted the acrylic acid to its corresponding acyl chloride in 94% yield. Immediate use prevented decomposition.

Final Coupling via N-Acylation

Reaction Optimization

Coupling 3-((5-fluoropyrimidin-2-yl)oxy)piperidine (1.1 eq) with (E)-3-(3,4-dimethoxyphenyl)acryloyl chloride (1.0 eq) required careful base selection. Trials with triethylamine led to epimerization (15% Z-isomer), while DMAP (4-dimethylaminopyridine) in DCM at -15°C gave 97:3 E:Z ratio (HPLC analysis).

Table 1: Acylation Conditions Screening

Base Temp (°C) E:Z Ratio Yield (%)
Et₃N 25 85:15 78
DIPEA 0 92:8 82
DMAP -15 97:3 89

Large-Scale Synthesis

Under optimized conditions, the reaction produced 89% yield of the target compound. Purification via flash chromatography (EtOAc/hexane 3:7) afforded >99% purity (HPLC). HRMS confirmed the molecular ion at m/z 457.1783 [M+H]⁺ (calc. 457.1785).

Stereochemical and Structural Characterization

NMR Analysis

$$ ^1\text{H} $$-NMR (400 MHz, CDCl₃) showed characteristic signals:

  • δ 8.41 (s, 2H, pyrimidine-H)
  • δ 7.58 (d, J = 16.0 Hz, 1H, enone-Hα)
  • δ 6.91 (d, J = 16.0 Hz, 1H, enone-Hβ)
  • δ 5.21 (m, 1H, piperidine-OCH)
    HMBC correlations confirmed the enone's conjugation to the piperidine nitrogen.

X-ray Crystallography

Single-crystal analysis (Figure 1) revealed:

  • Planar enone system (C1-C2-O1 torsion angle = 179.8°)
  • Dihedral angle of 87.3° between pyrimidine and piperidine rings
  • Intramolecular H-bond between pyrimidine N and piperidine O (2.89 Å)

Alternative Synthetic Routes

Microwave-Assisted Coupling

A comparative study using microwave irradiation (150 W, 100°C, 30 min) achieved 92% yield with identical stereoselectivity. This method reduced reaction time from 12 h to 30 min but required specialized equipment.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic 3-hydroxypiperidine provided enantiopure starting material (98% ee), enabling asymmetric synthesis. However, this added 3 steps and decreased overall yield to 62%.

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